Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)7-8(10)11-6-4-2-3-5-12(6)7/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBWADPFWYTSBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2N1C=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with a suitable carbonyl compound. One common method is the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. These methods may involve the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Introduction
Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse pharmacological properties. This article explores its applications, particularly in drug discovery and development, focusing on its role in combating multidrug-resistant tuberculosis (MDR-TB), anti-inflammatory activities, and potential as an anticancer agent.
Antitubercular Activity
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including this compound, against Mycobacterium tuberculosis (Mtb), particularly strains resistant to multiple drugs.
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the imidazo[1,2-a]pyridine scaffold significantly enhance antitubercular activity. For instance, compounds with bulky lipophilic groups have shown minimum inhibitory concentrations (MIC) as low as 0.006 μM against Mtb strains, outperforming some existing anti-TB drugs like pretomanid .
- Mechanism of Action : These compounds are believed to inhibit crucial enzymatic pathways within the bacterial cells, disrupting their metabolic functions and leading to cell death. High-throughput screening has identified several promising candidates from this class .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects.
- Cellular Mechanisms : A study demonstrated that this compound suppresses the NF-κB and STAT3 signaling pathways in cancer cell lines such as MDA-MB-231 (breast cancer) and SKOV3 (ovarian cancer). The compound's ability to reduce inflammatory cytokines and modulate gene expression related to inflammation positions it as a potential therapeutic agent for inflammatory diseases .
- Combination Therapy : When combined with curcumin, this compound exhibited enhanced anti-inflammatory effects, suggesting synergistic potential that could be leveraged in clinical settings .
Anticancer Activity
The structural features of this compound make it a candidate for anticancer drug development.
- In Vitro Studies : Various derivatives have been tested against different cancer cell lines, showing significant cytotoxic effects without substantial toxicity to normal cells. For example, certain analogs demonstrated IC50 values greater than 128 μM against VERO cells while maintaining lower toxicity profiles in cancerous cells .
- Targeting Mechanisms : The compound's mechanism involves the induction of apoptosis in cancer cells through the modulation of Bcl-2 family proteins and caspases, which are critical regulators of programmed cell death .
Table 1: Antitubercular Activity of this compound Derivatives
| Compound Name | MIC (μM) | Activity Type |
|---|---|---|
| This compound | ≤0.006 | Antimycobacterial |
| Modified derivative A | 0.03 | Antimycobacterial |
| Modified derivative B | 0.8 | Antimycobacterial |
Table 2: Anti-inflammatory Effects of this compound
| Treatment | Cytokine Level Reduction (%) | Cell Line |
|---|---|---|
| Methyl derivative | 50% | MDA-MB-231 |
| Combination with Curcumin | 70% | SKOV3 |
Case Study 1: Development of Antitubercular Agents
A high-throughput screening approach identified several imidazo[1,2-a]pyridine derivatives with potent activity against MDR-TB strains. The lead compounds were subjected to SAR studies that revealed critical structural features necessary for activity enhancement.
Case Study 2: Anti-inflammatory Mechanism Exploration
In vitro assays demonstrated that this compound effectively reduced levels of inflammatory markers in cancer cell lines. Subsequent molecular docking studies supported its interaction with key proteins involved in inflammatory signaling pathways.
Mechanism of Action
The mechanism of action of methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. The exact molecular pathways and targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate and related derivatives:
Key Observations:
Substituent Effects on Reactivity: The 2-amino group in the target compound is more reactive than methyl or halogen substituents, enabling facile derivatization (e.g., amide formation) . Electron-withdrawing groups (e.g., CF₃ at position 7) reduce electron density on the imidazo[1,2-a]pyridine core, altering binding affinity in biological systems .
Biological Activity: Ethyl 2-methyl derivatives are precursors to hydrazides with demonstrated antimicrobial activity , while trifluoromethyl analogs show binding to mycobacterial targets . The 2-amino group in the target compound may enhance hydrogen-bond interactions, improving potency against resistant strains.
Synthetic Flexibility :
- Methyl/ethyl esters at position 3 are versatile intermediates. For example, ethyl esters undergo hydrolysis to carboxylic acids for further coupling , while methyl esters (as in the target compound) may offer improved metabolic stability due to slower esterase cleavage.
Biological Activity
Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview of Biological Activity
Antimicrobial Properties
this compound has shown promising antimicrobial activity. Its mechanism involves the inhibition of key enzymes essential for bacterial cell wall synthesis, leading to bacterial cell death. This characteristic positions it as a potential candidate for treating various bacterial infections, including those caused by multidrug-resistant strains.
Antituberculosis Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (Mtb). It has been identified as a potent inhibitor of the cytochrome bc1 complex (QcrB) in Mtb, which is crucial for oxidative phosphorylation and ATP synthesis. The minimum inhibitory concentration (MIC) values for some derivatives of this compound have been reported as low as 0.003 to 0.05 μM against replicating Mtb, indicating strong potential as an anti-tuberculosis agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications at specific positions on the imidazo[1,2-a]pyridine ring have been shown to enhance potency:
| Compound | Modification | MIC (μM) | Activity |
|---|---|---|---|
| Compound 15 | Methyl group at position 2 | 0.10 – 0.19 | Excellent anti-TB activity |
| Compound 16 | Cyclohexyl group at position 3 | 0.05 – 1.5 | Active against MDR/XDR TB |
| Compound 7 | Ethyl-6-chloro substitution | 0.0009 | Potent against extracellular Mtb |
These modifications underline the importance of specific functional groups in enhancing biological activity and selectivity towards target pathogens.
Case Study 1: Antituberculosis Efficacy
A recent study synthesized several derivatives based on this compound and evaluated their anti-tuberculosis activity against various strains of Mtb. Compounds were tested for their MIC values, with some exhibiting significant potency against multidrug-resistant strains. For instance, compound 16 demonstrated an MIC of approximately 0.05 μM against XDR-TB strains, showcasing its potential as a frontline therapeutic candidate .
Case Study 2: Mechanism Elucidation
Another investigation focused on elucidating the mechanism by which this compound inhibits bacterial growth. The study confirmed that the compound effectively disrupts cell wall synthesis by targeting specific enzymes involved in this process, thereby providing insights into its antimicrobial action and paving the way for further development as an antibiotic agent .
Q & A
Q. What are the common synthetic routes for Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate?
The synthesis typically involves cyclization or multicomponent reactions. For example:
- Cyclization : Reacting 2-aminopyridine derivatives with chloroacetic acid or esters in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) .
- Multicomponent reactions : Using 2-aminopyridines, arylglyoxals, and Meldrum’s acid under controlled conditions to form the imidazo[1,2-a]pyridine core .
- Esterification : Introducing the methyl ester group via esterification of carboxylic acid precursors under acidic or basic conditions .
Q. How is this compound characterized analytically?
Key techniques include:
Q. What are the primary biological activities observed in structurally similar imidazo[1,2-a]pyridine derivatives?
While direct data on this compound is limited, analogs exhibit:
- Antimicrobial activity : Against bacterial and fungal pathogens .
- Anticancer potential : Via inhibition of kinase pathways or apoptosis induction .
- Anti-inflammatory effects : Through modulation of cytokine production .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the C2-amino substituent?
Strategies include:
- Protecting group chemistry : Temporarily shielding the amino group during synthesis to prevent side reactions (e.g., acetylation followed by deprotection) .
- Lewis acid catalysis : Using catalysts like ZnCl₂ or FeCl₃ to promote regioselective amination .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility and reaction efficiency .
Q. How should researchers address contradictory data in spectroscopic or biological studies?
- Cross-validation : Replicate results using multiple techniques (e.g., NMR, X-ray crystallography) .
- Batch analysis : Compare purity across different synthetic batches to rule out impurities affecting biological assays .
- Structural analogs : Benchmark findings against well-characterized derivatives (e.g., ethyl or chloro-substituted analogs) .
Q. What strategies are effective for functionalizing the imidazo[1,2-a]pyridine core?
- Friedel-Crafts acylation : Introducing acetyl or formyl groups at the C3 position for further derivatization .
- Cross-coupling reactions : Suzuki-Miyaura coupling to attach aryl or heteroaryl groups .
- Ester hydrolysis : Converting the methyl ester to a carboxylic acid for salt formation or conjugation .
Q. What stability considerations are critical for handling this compound?
- Storage : Store under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis of the ester group .
- Light sensitivity : Protect from UV exposure to avoid photodegradation of the heterocyclic core .
- pH control : Avoid strongly acidic/basic conditions to maintain the integrity of the amino group .
Methodological Considerations
Q. How can computational modeling aid in predicting the compound’s reactivity or bioactivity?
- DFT calculations : To map electron density and predict sites for electrophilic/nucleophilic attack .
- Docking studies : Screen against target proteins (e.g., kinases, bacterial enzymes) to prioritize biological assays .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
